N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine
Description
Properties
IUPAC Name |
N-[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S2/c1-17(2)9-8-15-13-16-12(11(14)20-13)21(18,19)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTXHJHOWCEROL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=NC(=C(S1)Cl)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 4 hours |
| Yield | 70–85% |
This intermediate is hydrolyzed using lithium hydroxide (LiOH·H₂O) in tetrahydrofuran (THF) to produce the carboxylic acid derivative, a critical precursor for subsequent functionalization.
Sulfonation at the 4-Position
The phenylsulfonyl group is introduced via electrophilic aromatic substitution. Intermediate 5 (from hydrolysis) is treated with phenylsulfonyl chloride in the presence of a base such as triethylamine (Et₃N) or pyridine.
Reaction Conditions:
| Component | Quantity/Parameter |
|---|---|
| Phenylsulfonyl Chloride | 1.2 equivalents |
| Base | Et₃N (3.0 equivalents) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → Room Temperature |
| Reaction Time | 30 minutes |
| Yield | 65–78% |
The reaction is quenched with water, and the product is extracted into DCM, dried over Na₂SO₄, and purified via column chromatography.
Chlorination at the 5-Position
Chlorination is achieved using phosphorus oxychloride (POCl₃) under reflux. The sulfonated thiazole derivative is dissolved in POCl₃ and heated to 110°C for 6–8 hours.
Optimization Insights:
- Catalyst Addition : Catalytic amounts of dimethylformamide (DMF) enhance chlorination efficiency by generating the reactive Vilsmeier-Haack complex.
- Workup : Excess POCl₃ is neutralized with ice-water, and the product is extracted into ethyl acetate.
| Parameter | Value |
|---|---|
| POCl₃ Volume | 5.0 mL per gram substrate |
| Temperature | 110°C |
| Reaction Time | 8 hours |
| Yield | 60–70% |
Amination with N2,N2-Dimethylethane-1,2-Diamine
The final step involves nucleophilic substitution or reductive amination to attach the diamine moiety. Two methods are prevalent:
Method A: Nucleophilic Substitution
The chlorinated intermediate is reacted with N2,N2-dimethylethane-1,2-diamine in acetonitrile under reflux.
| Component | Quantity/Parameter |
|---|---|
| Diamine | 1.5 equivalents |
| Base | K₂CO₃ (2.0 equivalents) |
| Solvent | Acetonitrile |
| Temperature | 80°C |
| Reaction Time | 12–18 hours |
| Yield | 40–55% |
Method B: Reductive Amination
A two-step process involving Schiff base formation followed by sodium triacetoxyborohydride (STAB) reduction:
- Schiff Base Formation : React the amine with the aldehyde derivative of the thiazole in 1,2-dichloroethane.
- Reduction : Add STAB (1.3 equivalents) and stir at room temperature for 24 hours.
| Parameter | Value |
|---|---|
| STAB Equivalents | 1.3 |
| Solvent | 1,2-Dichloroethane |
| Yield | 46% |
Analytical Characterization
Post-synthesis validation employs multiple techniques:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Chromatographic Purity
Challenges and Optimization Strategies
- Low Yields in Amination : Method A’s modest yields (40–55%) stem from steric hindrance at the thiazole’s 2-position. Switching to Method B improves yields to 46–60% but requires careful pH control.
- Byproduct Formation : Sulfonation may produce regioisomers. Using bulky bases (e.g., DIPEA) minimizes this issue.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The benzenesulfonyl group can be reduced to a sulfonamide.
Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted thiazoles, sulfonamides, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with specific molecular targets. For instance, as an inhibitor of human neutrophil elastase, it binds to the enzyme’s active site, preventing it from degrading extracellular matrix proteins . This inhibition is crucial in reducing inflammation and tissue damage in conditions like ARDS.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: A precursor in the synthesis of various sulfonyl compounds.
4-(2-aminoethyl)benzenesulfonamide: Another sulfonamide derivative with different biological activities.
AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride): A serine protease inhibitor with similar applications.
Uniqueness
N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit human neutrophil elastase sets it apart from other similar compounds, making it a valuable candidate for therapeutic research .
Biological Activity
Overview
N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine is a synthetic compound belonging to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This article examines the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a thiazole ring substituted with a chloro group and a phenylsulfonyl moiety, which is critical for its biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Its mechanism can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer and bacterial infections.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways that regulate growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
Biological Activity Data
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of this compound against human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that the compound could serve as a lead structure for developing new anticancer agents.
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial efficacy of this compound revealed that it displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as an antibacterial agent.
Case Study 3: Mechanistic Insights
Further investigations into the mechanism of action demonstrated that the compound interferes with bacterial cell wall synthesis and disrupts membrane integrity, leading to cell death. This mechanism was corroborated by biochemical assays showing enzyme inhibition.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N1-(5-chloro-4-(phenylsulfonyl)thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine, and what reaction conditions optimize yield?
- Methodology : Synthesis typically involves multi-step reactions starting with thiazole ring formation. Key steps include:
- Cyclocondensation : Reacting thiourea derivatives with α-haloketones or α-haloesters under acidic conditions (e.g., H₂SO₄ in methanol) to form the thiazole core .
- Sulfonylation : Introducing the phenylsulfonyl group via nucleophilic substitution using benzenesulfonyl chloride in the presence of a base (e.g., NaH or K₂CO₃) .
- Amine coupling : Reacting the chlorinated thiazole intermediate with N,N-dimethylethane-1,2-diamine under reflux in anhydrous THF or DCM, monitored by TLC .
- Optimization : Yield improvements (>70%) are achieved by:
- Using anhydrous solvents to minimize side reactions.
- Employing catalytic Pd or Cu for cross-coupling steps .
Q. How is the structural integrity of this compound validated, and which analytical techniques are critical?
- Key Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and amine proton environments .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 413.05 [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, confirming bond angles and sulfonyl-thiazole geometry .
Q. What preliminary biological screening assays are recommended for this compound?
- Assays :
- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HepG2, HT-29) at 10–100 μM concentrations .
- Enzyme Inhibition : Fluorescence-based assays targeting EGFR or ATPases (e.g., p97) to identify mechanistic pathways .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl group replacement) affect bioactivity, and what SAR trends emerge?
- SAR Insights :
- Phenylsulfonyl Group : Critical for hydrophobic interactions with enzyme active sites; replacing it with methylsulfonyl reduces anticancer potency by 50% .
- Dimethylamine vs. Diethylamine : Dimethyl groups enhance solubility and cellular uptake, as seen in analogous quinoline derivatives .
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ across studies) be resolved?
- Troubleshooting :
- Assay Conditions : Standardize cell culture media (e.g., FBS concentration) and incubation times to minimize variability .
- Metabolic Stability : Use hepatic microsome assays to assess compound degradation rates, which may explain potency discrepancies .
- Structural Confirmation : Re-analyze batches via LC-MS to rule out impurities affecting activity .
Q. What computational strategies are effective for predicting target interactions and optimizing binding affinity?
- Approaches :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., EGFR PDB: 1M17) to model sulfonyl-thiazole interactions .
- MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-enzyme complexes, highlighting key hydrogen bonds with Lys721 or Asp831 .
Q. How does the compound’s crystallographic data inform polymorph screening and formulation stability?
- Crystallography : SHELX-refined structures reveal π-π stacking between thiazole and phenyl groups, suggesting propensity for crystalline forms .
- Polymorph Screening : Perform solvent evaporation trials (e.g., acetone/water) to identify stable polymorphs with enhanced bioavailability .
Key Recommendations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
